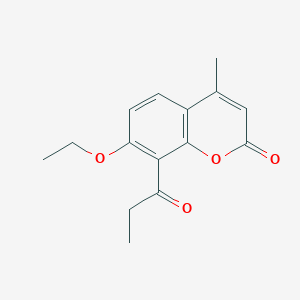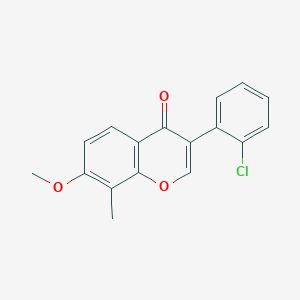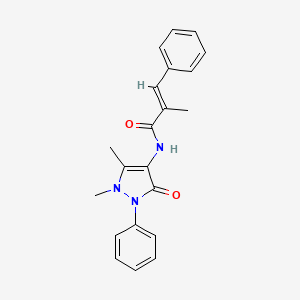
7-ethoxy-4-methyl-8-propionyl-2H-chromen-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-ethoxy-4-methyl-8-propionyl-2H-chromen-2-one, also known as EPMC, is a synthetic compound that belongs to the class of coumarin derivatives. EPMC has been widely studied due to its potential applications in various fields such as medicine, agriculture, and food industry.
Aplicaciones Científicas De Investigación
7-ethoxy-4-methyl-8-propionyl-2H-chromen-2-one has been extensively studied for its potential applications in various scientific fields. In medicine, 7-ethoxy-4-methyl-8-propionyl-2H-chromen-2-one has been found to possess anti-inflammatory, antioxidant, and anticancer properties. It has been shown to inhibit the growth of cancer cells and induce apoptosis in cancer cells. 7-ethoxy-4-methyl-8-propionyl-2H-chromen-2-one has also been found to have neuroprotective effects and can potentially be used in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
In agriculture, 7-ethoxy-4-methyl-8-propionyl-2H-chromen-2-one has been found to possess insecticidal and antifungal properties. It can potentially be used as a natural pesticide to control pests and fungal infections in crops.
In the food industry, 7-ethoxy-4-methyl-8-propionyl-2H-chromen-2-one has been studied for its potential use as a food preservative. It has been found to possess antimicrobial properties and can potentially be used to extend the shelf life of food products.
Mecanismo De Acción
The mechanism of action of 7-ethoxy-4-methyl-8-propionyl-2H-chromen-2-one is not fully understood. However, it has been proposed that 7-ethoxy-4-methyl-8-propionyl-2H-chromen-2-one exerts its biological effects through the inhibition of various enzymes and signaling pathways. 7-ethoxy-4-methyl-8-propionyl-2H-chromen-2-one has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in the inflammatory response. It has also been found to inhibit the activity of topoisomerase II, an enzyme that is involved in DNA replication and repair.
Biochemical and Physiological Effects:
7-ethoxy-4-methyl-8-propionyl-2H-chromen-2-one has been found to have various biochemical and physiological effects. It has been shown to reduce inflammation, oxidative stress, and cancer cell growth. 7-ethoxy-4-methyl-8-propionyl-2H-chromen-2-one has also been found to improve cognitive function and protect against neurodegeneration. In addition, 7-ethoxy-4-methyl-8-propionyl-2H-chromen-2-one has been found to possess insecticidal and antifungal properties.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 7-ethoxy-4-methyl-8-propionyl-2H-chromen-2-one in lab experiments is its potential to target multiple pathways and enzymes. This makes it a promising candidate for the development of drugs for various diseases. Another advantage is its relatively low toxicity compared to other coumarin derivatives.
One limitation of using 7-ethoxy-4-methyl-8-propionyl-2H-chromen-2-one in lab experiments is its low solubility in water, which can make it difficult to administer in vivo. Another limitation is the lack of studies on the long-term effects of 7-ethoxy-4-methyl-8-propionyl-2H-chromen-2-one on human health.
Direcciones Futuras
There are several future directions for the study of 7-ethoxy-4-methyl-8-propionyl-2H-chromen-2-one. One direction is the development of 7-ethoxy-4-methyl-8-propionyl-2H-chromen-2-one-based drugs for the treatment of various diseases such as cancer, neurodegenerative diseases, and inflammatory disorders. Another direction is the study of 7-ethoxy-4-methyl-8-propionyl-2H-chromen-2-one's potential as a natural pesticide in agriculture. Further research is also needed to fully understand the mechanism of action of 7-ethoxy-4-methyl-8-propionyl-2H-chromen-2-one and its long-term effects on human health.
Métodos De Síntesis
7-ethoxy-4-methyl-8-propionyl-2H-chromen-2-one can be synthesized through a multi-step process starting with the reaction of 4-methyl-7-hydroxycoumarin with ethyl bromoacetate to obtain ethyl 4-methyl-7-oxo-2H-chromene-2-carboxylate. The obtained compound is then reacted with sodium ethoxide and propionyl chloride to form 7-ethoxy-4-methyl-8-propionyl-2H-chromen-2-one.
Propiedades
IUPAC Name |
7-ethoxy-4-methyl-8-propanoylchromen-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16O4/c1-4-11(16)14-12(18-5-2)7-6-10-9(3)8-13(17)19-15(10)14/h6-8H,4-5H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WHAPRIKCOGGCNG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)C1=C(C=CC2=C1OC(=O)C=C2C)OCC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-ethoxy-4-methyl-8-propanoyl-2H-chromen-2-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-(2-fluorophenyl)-2-[4-(1-methyl-1-phenylethyl)phenoxy]acetamide](/img/structure/B5740969.png)
![2-({5-bromo-2-[(2-chlorobenzyl)oxy]benzylidene}amino)-N-[3-(trifluoromethyl)phenyl]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B5740982.png)
![1-{4-[(4-nitrophenoxy)methyl]phenyl}ethanone](/img/structure/B5740993.png)

![N-cyclopentyl-4-[(methylsulfonyl)amino]benzamide](/img/structure/B5740998.png)
![4-bromobenzaldehyde [7-(2-hydroxyethyl)-1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl]hydrazone](/img/structure/B5741010.png)

![N-[5-(4-nitrophenyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B5741017.png)
![N-(4,5-dimethyl-1,3-thiazol-2-yl)-2-{[4-methyl-5-(phenoxymethyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5741022.png)

![2-{[4,6-bis(dimethylamino)-1,3,5-triazin-2-yl]oxy}-N-(tert-butyl)acetamide](/img/structure/B5741034.png)
